molecular formula C8H7ClN2O B13977171 Benzoxazoline, 5-chloro-2-imino-3-methyl- CAS No. 64037-23-6

Benzoxazoline, 5-chloro-2-imino-3-methyl-

Cat. No.: B13977171
CAS No.: 64037-23-6
M. Wt: 182.61 g/mol
InChI Key: IHHFWUALAIRFQB-UHFFFAOYSA-N
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Description

"Benzoxazoline, 5-chloro-2-imino-3-methyl-" is a heterocyclic compound featuring a fused benzene and oxazoline ring system. The oxazoline moiety contains a chlorine substituent at the 5-position, a methyl group at the 3-position, and an imino group (=NH) at the 2-position. Benzoxazoline derivatives are often explored for their biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties .

Properties

IUPAC Name

5-chloro-3-methyl-1,3-benzoxazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-11-6-4-5(9)2-3-7(6)12-8(11)10/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHFWUALAIRFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)OC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031668
Record name 5-Chloro-2-imino-3-methylbenzoxazoline
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Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-23-6
Record name 5-Chloro-3-methyl-2(3H)-benzoxazolimine
Source CAS Common Chemistry
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Record name Benzoxazoline, 5-chloro-2-imino-3-methyl-
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Record name NSC24985
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Record name 5-Chloro-2-imino-3-methylbenzoxazoline
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Preparation Methods

Synthesis of 6-Amino-5-Chloro-2-Methylbenzoxazole

To prepare 6-amino-5-chloro-2-methylbenzoxazole, one can reduce 5-chloro-2-methyl-6-nitrobenzoxazole using hydrogenation with a transition metal catalyst.

Procedure:

  • Dissolve 5-chloro-2-methyl-6-nitrobenzoxazole in tetrahydrofuran.
  • Add Raney-Nickel catalyst that has been pre-washed with water and tetrahydrofuran to the solution.
  • Hydrogenate the mixture at room temperature under 50 psi of hydrogen.
  • After approximately 1.5 hours, filter off the catalyst and concentrate the solution under reduced pressure.
  • Triturate the residue with heptane, cool, and filter off the solid product.

Synthesis of 6-Amino-5-Dichloro-2-Methylbenzoxazole

The chlorination of 6-amino-5-chloro-2-methylbenzoxazole can be achieved using sulfuryl chloride.

Procedure:

  • Dissolve 6-amino-5-chloro-2-methylbenzoxazole in ethyl acetate.
  • Add sulfuryl chloride drop by drop over 20 minutes at room temperature with good stirring. Additional ethyl acetate may be added to maintain stirring.
  • After 1 hour, filter off the precipitate, wash with ether, and air-dry to obtain the product.

Synthesis of Piperazine Derivatives Under Microwave Condition (Method B)

Microwave-assisted synthesis can be used to prepare piperazine substituted 5-chloro-2(3\$$H\$$)-benzoxazolone derivatives rapidly.

Procedure:

  • Dissolve 15 mmol of 5-chloro-2-benzoxazolone and 15 mmol of a piperazine derivative in 10 ml of methanol, then add 20 mmol of formalin (35% w/v).
  • Irradiate the reaction mixture (100 W, 65 °C) for 5 minutes in a microwave reactor.
  • Pour the mixture onto crushed ice, filter off the resulting precipitate, wash with cold methanol, dry, and purify by recrystallization using ethanol as a solvent.

Preparation of 5-chloro-1,3-benzoxazol-2(3\$$H\$$)-one (P1A)

5-chloro-1,3-benzoxazol-2(3\$$H\$$)-one can be prepared from 2-amino-4-chlorophenol.

Procedure:

  • Dissolve 2-amino-4 chlorophenol in dimethylformamide.
  • Add urea to this mixture.
  • Reflux the whole mixture for 3 hours at 60°C until all ammonia gas is liberated.
  • Pour this mixture into ice-cold water with constant stirring and collect the precipitates.
  • Recrystallize the product from rectified ethanol.

Characterization: The compound is characterized by Thin Layer Chromatography (TLC), Ultraviolet (UV), Infrared (IR), and melting point determination. The mobile phase for TLC is hexane:ethylacetate (3:2).

Reaction with Acid Chloride to Form Carbonamide

To introduce a carbonamide group, the resulting benzoxazole can be reacted to replace one of the amine hydrogen atoms with an acid chloride, including an alkyl, aryl, or heterocyclic acid chloride. Appended reaction sites on the resulting carbonamide group may undergo further reactions with an electrophile or nucleophile.

General Method for Generating Carbonamide Derivatives

Procedure:

  • Dissolve 6-amino-7-chloro-5-fluoro-2-methylbenzoxazole in tetrahydrofuran, and cool to approximately 15°C.
  • Add dry pyridine.
  • Add 2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl chloride, dissolved in ethyl acetate, to the solution at a steady drip rate over 15 minutes, maintaining good stirring and keeping the temperature at approximately 15°C.
  • After the addition, remove the cooling bath and stir the reaction mixture at room temperature for an additional 15 minutes.
  • Wash the reaction mixture with 2N-HCl, and dry with \$$MgSO_4\$$.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2(3H)-benzoxazolimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzoxazolimine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-methyl-2(3H)-benzoxazolimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2(3H)-benzoxazolimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-chloro-2-imino-3-methyl-benzoxazoline with analogous heterocyclic compounds, focusing on structural features, synthesis routes, and biological activities:

Compound Core Structure Substituents Key Biological Activities Synthesis Highlights
5-Chloro-2-imino-3-methyl-benzoxazoline Benzoxazoline 5-Cl, 2-imino (=NH), 3-CH₃ Inferred: Antimicrobial, antidiabetic (based on analogs) Likely involves cyclization of chloro-substituted precursors with imino and methyl groups
5-Chloro-2-aminobenzoxazole Benzoxazole 5-Cl, 2-NH₂ Anticonvulsant, muscle relaxant (e.g., Zoxazolamine) Two-step synthesis: Chlorination of 2-aminobenzoxazole
5-Chloro-2-(methylthio)-1,3-benzoxazole Benzoxazole 5-Cl, 2-SCH₃ Not explicitly reported; likely agrochemical/pharmaceutical intermediate Thiolation followed by methylation
5-Chloro-2-(4-methoxyphenyl)benzothiazole Benzothiazole 5-Cl, 2-(4-OCH₃-C₆H₄) Antitubercular, antimicrobial Suzuki coupling or cyclization of thioamide precursors
1-Methyl-2-(methylthio)-1H-benzimidazole Benzimidazole 1-CH₃, 2-SCH₃ Antiviral, antitumor Alkylation of benzimidazole-2-thiol with methyl iodide
6-Chloro-2,4-diphenyl-1,3-benzoxazine Benzoxazine 6-Cl, 2/4-C₆H₅ Antimicrobial One-pot condensation of chlorophenol with aldehydes

Key Structural and Functional Differences:

Benzimidazole (two nitrogen atoms) exhibits stronger hydrogen-bonding capacity than benzoxazoline, influencing its pharmacokinetics .

Substituent Effects: The 5-Cl substituent enhances electrophilicity and bioactivity across all compounds, as seen in antidiabetic docking studies for benzoxazole derivatives . 2-Imino (=NH) groups in benzoxazoline may act as hydrogen-bond donors, contrasting with 2-SCH₃ (methylthio) in benzoxazole, which contributes to lipophilicity .

Synthetic Accessibility: Benzoxazolines are often synthesized via cyclization reactions under mild conditions (e.g., ethanol reflux), whereas benzothiazoles require harsher reagents like P₂S₅ .

Biological Activity

Benzoxazoline derivatives, particularly 5-chloro-2-imino-3-methyl-benzoxazoline, have garnered attention in recent years due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties.

Synthesis

The synthesis of benzoxazoline derivatives generally involves the condensation of ortho-amino phenols with carbonyl compounds. For 5-chloro-2-imino-3-methyl-benzoxazoline, the synthetic route typically includes:

  • Starting Materials : 5-chloro-2-hydroxyaniline and methyl isocyanate.
  • Reaction Conditions : The reaction is carried out in a suitable solvent under reflux conditions to facilitate the formation of the benzoxazoline ring.

Cytotoxicity

Benzoxazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic potency of benzoxazole compounds against five human cancer cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO), it was found that compounds with similar structures exhibited IC50 values ranging from <0.01 μM to 1.1 μM. Specifically, certain derivatives demonstrated remarkable efficacy against ovarian and lung cancer cells, inducing apoptosis at low concentrations .

Table 1: Cytotoxic Activity of Benzoxazoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
5-Chloro-2-imino-3-methyl-benzoxazolineA-427<0.01Apoptosis induction
5-Chloro-2-imino-3-methyl-benzoxazolineLCLC-103H0.30Apoptosis induction
Other derivativesRT-40.54 - 1.22Cell cycle arrest

Antibacterial Activity

The antibacterial properties of benzoxazoline derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. In a study focusing on the antibacterial activity of various benzoxazole compounds, it was reported that these compounds exhibited selective activity primarily against Gram-positive bacteria such as Bacillus subtilis .

Table 2: Antibacterial Activity of Benzoxazoline Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
5-Chloro-2-imino-3-methyl-benzoxazolineStaphylococcus aureus32 μg/mL
Other derivativesEscherichia coli>64 μg/mL

Antifungal Activity

In addition to antibacterial properties, benzoxazole derivatives have shown antifungal activity against pathogens like Candida albicans. The antifungal effects were measured using various concentrations to determine the minimum inhibitory concentration (MIC). Compounds derived from benzoxazole exhibited MIC values comparable to established antifungal agents like miconazole .

Table 3: Antifungal Activity of Benzoxazoline Derivatives

CompoundFungi TestedMIC (μg/mL)
5-Chloro-2-imino-3-methyl-benzoxazolineCandida albicans16 μg/mL
Other derivativesAspergillus niger>64 μg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazole ring significantly influence biological activity. For instance:

  • Substituents at the 5-position enhance cytotoxicity.
  • Electron-donating groups tend to increase antibacterial activity against Gram-positive bacteria.

Research has established that specific functional groups can either enhance or diminish the biological effectiveness of these compounds .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that certain benzoxazole derivatives induced apoptosis in ovarian and lung cancer cell lines at concentrations as low as <0.01 μM.
  • Antimicrobial Screening : A comprehensive screening of several benzoxazole derivatives revealed selective antibacterial activity against Gram-positive strains while showing moderate antifungal efficacy.

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